Sodium N-lauroylsarcosinate
Overview
Description
Sodium N-lauroylsarcosinate is a surfactant derived from sarcosine, a natural amino acid. It is used in various applications due to its excellent foaming properties and mildness to skin, making it a popular choice in personal care products like shampoos, facial cleansers, and toothpaste.
Synthesis Analysis
The synthesis of surfactants like Sodium N-lauroylsarcosinate often involves the reaction of fatty acid chlorides with amino acids or their derivatives under basic conditions. This reaction forms an amide bond, a key feature of the surfactant molecule, providing its cleaning and foaming properties.
Molecular Structure Analysis
The molecular structure of Sodium N-lauroylsarcosinate includes a long hydrophobic tail (lauroyl group) and a hydrophilic head (sarcosinate part). This amphiphilic nature allows it to reduce surface tension between different phases, enabling the emulsification of oils and removal of dirt.
Chemical Reactions and Properties
Sodium N-lauroylsarcosinate can participate in typical reactions of amides and surfactants, such as hydrolysis under extreme conditions (acidic or alkaline) or interaction with other chemicals in formulations to stabilize or modify properties.
Physical Properties Analysis
As a surfactant, Sodium N-lauroylsarcosinate displays critical micelle concentration (CMC) behavior, where above a certain concentration, molecules aggregate into micelles. This property is crucial for its application in cleaning and personal care products, providing the desired foaming and emulsifying effects.
Chemical Properties Analysis
Sodium N-lauroylsarcosinate is characterized by its mildness and compatibility with other ingredients in formulations. It is stable under a wide range of pH levels, making it suitable for diverse cosmetic and personal care products.
While specific research on Sodium N-lauroylsarcosinate is not available in this response, the principles of surfactant chemistry and related research provide a solid foundation for understanding its properties and applications. For detailed studies and further reading on related surfactants and chemical synthesis, exploring comprehensive reviews and articles on the topic is recommended. For instance, research on process synthesis and the synthesis of related compounds can offer insights into the methodologies applicable to Sodium N-lauroylsarcosinate and similar surfactants (Nishida, Stephanopoulos, & Westerberg, 1981), (Kukrety, Singh, Singh, & Ray, 2018).
Scientific Research Applications
Calcium Carbonate Crystallization Control : It's used to control the crystallization of calcium carbonate in ethanol or ethanol/water solutions, influencing the morphology of the particles from polyhedron to amorphous spheres (Li, 2008).
Energy Absorption Systems : Sodium N-Lauroylsarcosine sodium salt is used in nanoporous silica for energy absorption, modifying the infiltration plateau in a two-staged manner (Surani, Kong, & Qiao, 2005).
Flotation Collector in Mineral Processing : It acts as a selective flotation collector for dolomite–apatite separation, outperforming sodium oleate in this application (Abdel-Halim, Abdel Khalek, Zheng, & Gao, 2022).
Formation of pH-Responsive Vesicles : When mixed with other surfactants, it forms thermodynamically stable unilamellar vesicles in buffered aqueous media, showing potential for pH-triggered drug release (Ghosh & Dey, 2011).
Protein-Surfactant Interactions : Its interactions with bovine serum albumin (BSA) have been studied, showing stronger binding strength compared to similar surfactants and affecting the protein structure (Ghosh & Dey, 2015).
Hydroxyapatite Nanoplate Synthesis : It assists in synthesizing hydroxyapatite nanoplates with controlled morphology, providing a new approach to tune aspect ratios of hydroxyapatite nanoplates (Li, 2009).
Corrosion Inhibition : Sodium N-lauroylsarcosinate acts as a corrosion inhibitor for metals like AZ31 Mg alloy and reinforcing steel in various environments (Frignani, Grassi, Zanotto, & Zucchi, 2012; Lin Chang-jian, 2009).
Surfactant-Induced Itch Mechanisms : Its role in causing itching when used in cleansers was investigated, contributing to our understanding of surfactant-induced skin irritation (Inami, Andoh, Sasaki, & Kuraishi, 2013).
Synthesis Optimization : Research has been conducted on optimizing its synthesis process for better yield and purity, which is crucial for industrial applications (Yan, 2001).
Micellisation in Water-Alcohol Mixtures : Its aggregation behavior in water-alcohol mixtures has been studied, which is important for understanding its interactions in various solvents (Owoyomi, Alo, Soriyan, & Ogunlusi, 2014).
Inhibition of Anaerobic Glycolysis : It has been found effective in reducing the overall rate of glycolysis, with implications in biochemical and medical research (Carbon, Blackwell, Calandra, & Fosdick, 1955).
Electrochemical Biosensor Development : A vitamin C biosensor based on immobilization of ascorbate oxidase in a poly(3,4-ethylenedioxythiophene)-lauroylsarcosinate film was developed, demonstrating its utility in agricultural applications (Wen, Xu, Liu, Li, Lu, Yue, & He, 2012).
Topical Microbicides Against STDs : It's used in gel formulations as a microbicide against sexually transmitted diseases like herpes simplex virus, highlighting its potential in medical applications (Roy, Gourde, Piret, Désormeaux, Lamontagne, Haineault, Omar, & Bergeron, 2001).
Solution Behavior in Aqueous Alcohol Media : Its volumetric properties in aqueous alcohol solutions have been studied, offering insights into its solution behavior and interactions (Shah, Chat, Rather, & Dar, 2017).
Galvanic Corrosion Inhibition : Its effectiveness in inhibiting galvanic corrosion between carbon steel and stainless steel was examined, useful in corrosion science (Hu, Jia, Chen, & Guo, 2020).
Anaerobic Digestion Enhancement : It's used to enhance methane production from anaerobic digestion of waste activated sludge, showing potential in waste management and bioenergy (Du, Huang, Zhang, Wang, Yang, & Li, 2021).
Future Directions
Sodium N-lauroylsarcosinate has potential applications in the field of molecular biology and biochemical research . It has been used in studies for the solubilization and separation of membrane proteins and glycoproteins . It also exhibits protein denaturant potency and has been integrated into lysing solutions .
properties
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVQLQVUXSOCR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027066 | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, White powder; [Sigma-Aldrich MSDS] | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium lauroylsarcosinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17592 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
Record name | Sodium lauroylsarcosinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17592 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium N-lauroylsarcosinate | |
CAS RN |
137-16-6 | |
Record name | Sodium lauroylsarcosinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N-lauroylsarcosinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM LAUROYL SARCOSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632GS99618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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